molecular formula C19H17N3OS2 B11664342 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide

Cat. No.: B11664342
M. Wt: 367.5 g/mol
InChI Key: DMWCZPNFMIFLEI-SVRYVPOOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide is a complex organic compound that features a benzothiazole ring, a sulfanyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide typically involves the following steps:

    Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative. This can be achieved by reacting o-aminothiophenol with carbon disulfide and a suitable base, followed by cyclization.

    Introduction of Sulfanyl Group: The benzothiazole derivative is then reacted with a suitable thiolating agent to introduce the sulfanyl group.

    Formation of Acetohydrazide: The next step involves the reaction of the benzothiazole-sulfanyl derivative with hydrazine hydrate to form the acetohydrazide moiety.

    Condensation Reaction: Finally, the acetohydrazide is condensed with an appropriate aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: The compound may serve as an intermediate in the synthesis of other complex molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The benzothiazole ring is known for its ability to intercalate with DNA, while the hydrazide moiety can form hydrogen bonds with biological macromolecules, leading to inhibition of specific enzymes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide

Uniqueness

The unique structure of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide, particularly the presence of the imine group and the specific substitution pattern on the benzothiazole ring, distinguishes it from similar compounds. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H17N3OS2

Molecular Weight

367.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C19H17N3OS2/c1-14(11-15-7-3-2-4-8-15)12-20-22-18(23)13-24-19-21-16-9-5-6-10-17(16)25-19/h2-12H,13H2,1H3,(H,22,23)/b14-11+,20-12+

InChI Key

DMWCZPNFMIFLEI-SVRYVPOOSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.